molecular formula C12H28N2O14S B1671601 D-Glucosamine sulfate CAS No. 29031-19-4

D-Glucosamine sulfate

Cat. No.: B1671601
CAS No.: 29031-19-4
M. Wt: 456.42 g/mol
InChI Key: WLNBMPZUVDTASE-HXIISURNSA-N
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Description

D-Glucosamine sulfate: is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish, animal bones, bone marrow, and fungi. This compound is widely used as a dietary supplement for the treatment of osteoarthritis and joint pain due to its role in maintaining cartilage health .

Mechanism of Action

Target of Action

D-Glucosamine sulfate primarily targets the cartilage and synovial fluid in joints . It plays a crucial role in the synthesis of glycosaminoglycans, key components of joint cartilage, and thus helps maintain the structural integrity of the joints .

Mode of Action

This compound interacts with its targets by providing a building block for the synthesis of glycosaminoglycans . It also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 . Furthermore, it enhances the synthesis of proteoglycans that retard cartilage degradation and improve joint function .

Biochemical Pathways

This compound affects several biochemical pathways. It lowers the expression of p38 MAPK and c-Jun N-terminal kinase (JNK) and elevates the extracellular signal-regulated kinase 1/2 (ERK-1/2) expression in the cartilage . These changes in signaling pathways contribute to the anti-inflammatory and chondroprotective effects of this compound .

Pharmacokinetics

After oral administration, approximately 90% of this compound is absorbed . The current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . This could explain the variable clinical outcomes observed in different individuals .

Result of Action

The administration of this compound can slow the progression of osteoarthritis and relieve symptoms of joint pain . It promotes cell proliferation and differentiation, contributing to wound healing . Additionally, it has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it can bind to the cell membrane electrically to protect against tissue damage . The prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using this compound . This suggests that the cellular environment and membrane stability can significantly influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

D-Glucosamine sulfate plays a crucial role in various biochemical reactions. It is a precursor in the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine, which is essential for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids . This compound interacts with several enzymes, including glutamine—fructose-6-phosphate transaminase, which catalyzes the first step in the hexosamine biosynthesis pathway . Additionally, it has been shown to inhibit the coaggregation of Candida yeast species with the bacterial strain Streptococcus salivarius .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It contributes to cell membrane stability by binding electrically to the cell membrane through its positively charged amino groups, protecting against tissue damage . This compound also promotes wound healing by accelerating cell proliferation and differentiation . Furthermore, this compound has been found to enhance the reduced glutathione level, promoting activity against intracellular oxidative stress . It also influences cell signaling pathways by stimulating the production of glycosaminoglycans, which play a crucial role in cell signaling by chondrocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to sodium channels, resulting in a longer open time, which can explain its pain relief properties . This compound also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 . Additionally, it enhances the synthesis of proteoglycans, which retard cartilage degradation and improve joint function . The compound also improves cellular redox status, scavenges free radicals, upregulates antioxidant proteins and enzyme levels, and induces autophagy to delay osteoarthritis pathogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound can physically attach to the cell membrane, contributing to cell membrane stability and promoting wound healing . The prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using this compound . Long-term studies have shown that this compound can provide significant relief for participants with moderate-to-severe pain when combined with chondroitin sulfate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that oral doses of this compound can effectively reduce inflammation in the joints of rats with arthritis . High doses of glucosamine joint products can lead to potential side effects such as diarrhea and, in rare cases, liver failure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized naturally in the form of glucosamine-6-phosphate, which is the biochemical precursor of all nitrogen-containing sugars . In humans, glucosamine-6-phosphate is synthesized from fructose 6-phosphate and glutamine by glutamine—fructose-6-phosphate transaminase . This pathway leads to the formation of UDP-N-acetylglucosamine, which is used for making glycosaminoglycans, proteoglycans, and glycolipids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Chronic treatment with this compound has been shown to reduce glucose transport and phosphorylation in skeletal muscle cells, impairing insulin responsiveness . The compound also influences the fractional velocity of glycogen synthase, increasing its activity . Additionally, this compound is a precursor of glycosaminoglycans and proteoglycans that make up articular cartilage .

Subcellular Localization

This compound’s subcellular localization and activity are influenced by its interactions with specific biomolecules. It has been found to bind electrically to the cell membrane, contributing to cell membrane stability . The compound also plays a role in the glycosylation process, where it is involved in the formation of complex carbohydrate chains attached to proteins . These interactions are crucial for its function in maintaining cellular integrity and promoting tissue repair.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Extraction: The traditional method involves the hydrolysis of chitin from marine or fungal sources using strong acids at high temperatures.

    Enzymatic Catalysis: An alternative method involves the use of chitinolytic enzymes to hydrolyze chitin directly into D-Glucosamine.

Industrial Production Methods:

    Fermentation: D-Glucosamine can be produced by fermentation using engineered microorganisms.

    Chemical Synthesis: Involves the conversion of D-Glucosamine hydrochloride into free D-Glucosamine, followed by the addition of sulfuric acid to form D-Glucosamine sulfate.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

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Medicine:

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Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNBMPZUVDTASE-HXIISURNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14999-43-0, 29031-19-4
Record name Glucosamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glucosamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCOSAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FW7WLR731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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